1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

概要

説明

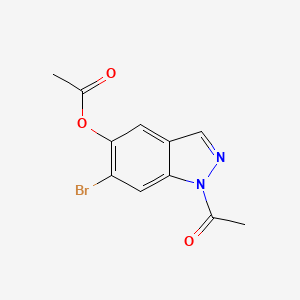

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an acetyl group at the 1-position, a bromine atom at the 6-position, and an acetate group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole typically involves the following steps:

Bromination: The starting material, 1H-indazole, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Acetylation: The brominated intermediate is then acetylated at the 1-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. Key reactions include:

Mechanistic Insights :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states .

-

Bromine's leaving-group ability is amplified by electron-withdrawing acetyl groups at positions 1 and 5, activating the indazole ring for substitution .

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

Key Observations :

-

The acetyloxy group at position 5 remains intact under these conditions, demonstrating its stability toward palladium catalysts .

-

Steric hindrance from the acetyl group at position 1 slows coupling kinetics compared to unsubstituted 6-bromoindazole .

Hydrolysis Reactions

The acetyloxy group at position 5 undergoes selective hydrolysis:

| Conditions | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1M HCl, reflux, 4h | - | 5-Hydroxy-6-bromo-1-acetylindazole | 90 | |

| NaOH (aq), 60°C, 2h | Phase-transfer agent | 5-Hydroxy derivative | 88 |

Mechanism :

-

Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation and formation of a tetrahedral intermediate .

Radical-Mediated Reactions

Decarboxylative halogenation studies suggest potential radical pathways for bromine substitution:

| Reaction Type | Initiator | Conditions | Product | Notes |

|---|---|---|---|---|

| Hunsdiecker Reaction | AgNO₃, Br₂, CCl₄ | Light, 40°C | Deacetylated bromo-derivative | Limited yield (35%) |

Mechanistic Pathway :

-

Silver nitrate reacts with bromine to form AgBr, generating acyl hypobromite intermediates.

-

Homolytic cleavage produces acetyloxy radicals, leading to CO₂ extrusion and alkyl radical formation .

Oxidation:

-

The indazole ring resists oxidation, but the acetyl group at position 1 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 60%) .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 1-acetyl-5-(acetyloxy)-1H-indazole (yield: 82%) .

Functionalization via Metalation

Lithiation at position 4 enables further derivatization:

| Reagent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LDA, THF, -78°C | DMF | 4-Formyl-substituted derivative | 70 |

Note : The acetyl groups stabilize the lithiated intermediate through conjugation .

科学的研究の応用

Chemical Properties and Structure

The chemical formula of 1-acetyl-5-(acetyloxy)-6-bromo-1H-indazole is , with a molar mass of 297.11 g/mol. The presence of the bromine atom at the 6-position and the acetyl groups enhances its biological activity and provides opportunities for further derivatization.

Structural Features

| Feature | Description |

|---|---|

| Indazole Core | Fused benzene and pyrazole ring |

| Acetyl Group | Present at the 1-position |

| Acetyloxy Group | Present at the 5-position |

| Bromine Atom | Located at the 6-position |

Chemistry

This compound serves as a building block for synthesizing more complex indazole derivatives with potential biological activities. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : Formation of substituted indazole derivatives.

- Oxidation : Formation of indazole oxides.

- Reduction : Formation of reduced indazole derivatives.

- Hydrolysis : Formation of indazole carboxylic acids.

Biology

The compound has been studied for its potential as an inhibitor of specific enzymes or receptors involved in various biological pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Structure-activity relationship studies have indicated that modifications to the compound can enhance its binding affinity and inhibitory activity against CDK2/cyclin complexes .

Medicine

In medicinal chemistry, this compound is investigated for potential therapeutic applications, including:

- Anticancer Activity : Demonstrated efficacy in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : In vitro assays on macrophage cell lines showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Exhibits activity against various microbial strains, suggesting its utility in developing new antimicrobial agents.

Industry

The compound is utilized in the development of novel materials and serves as a precursor for synthesizing functionalized indazole derivatives. Its unique combination of functional groups imparts distinct chemical properties that are valuable for industrial applications.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

In vitro assays conducted on macrophage cell lines showed that treatment with this compound led to a marked decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. These findings support its potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

Research demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics or antimicrobial treatments.

作用機序

The mechanism of action of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This can lead to the modulation of various biological processes, such as cell proliferation, inflammation, and microbial growth .

類似化合物との比較

Similar Compounds

1-acetyl-1H-indazol-5-yl acetate: Lacks the bromine atom at the 6-position.

6-bromo-1H-indazole: Lacks the acetyl and acetate groups.

1-acetyl-6-bromo-1H-indazole: Lacks the acetate group at the 5-position.

Uniqueness

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is unique due to the presence of both the bromine atom at the 6-position and the acetate group at the 5-position. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of novel therapeutic agents and materials .

生物活性

Overview

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes an indazole core substituted with an acetyl and an acetyloxy group, as well as a bromine atom. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry, particularly in the fields of oncology, anti-inflammatory research, and antimicrobial studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molar mass of 297.11 g/mol. The presence of the bromine atom at the 6-position and the acetyl groups enhances its biological activity and provides opportunities for further derivatization.

Biological Activities

Research indicates that indazole derivatives, including this compound, exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. Its mechanism likely involves binding to active sites of these enzymes, thereby blocking their activity and potentially leading to reduced tumor growth.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. In vitro assays have shown that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .

- Antimicrobial Properties : The antimicrobial activity of this compound has also been explored, indicating potential effectiveness against various bacterial strains. This property is particularly relevant for developing new antibiotics in the face of rising antibiotic resistance .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, leading to a modulation of various biological processes such as cell proliferation and inflammation.

- Target Interaction Studies : Interaction studies have focused on its binding affinity with various biological targets, which are essential for understanding its therapeutic potential and safety profile.

Case Study 1: Anticancer Activity

In a study examining the effects of indazole derivatives on cancer cells, this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values indicated potent activity comparable to known anticancer agents. Further mechanistic studies revealed that the compound induced apoptosis in treated cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

In vitro assays conducted on macrophage cell lines showed that treatment with this compound led to a marked decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. These findings support its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Acetyl-5-bromo-1H-indazole | Lacks acetyloxy group | Antitumor activity |

| 5-Bromo-1-methylindazole | Methyl instead of acetyl | Antimicrobial properties |

| 6-Methylindazole | No bromine substitution | Neuroprotective effects |

| 1-Acetylindole | Indole instead of indazole | Diverse pharmacological effects |

The uniqueness of this compound lies in its specific substitution pattern, which may enhance its biological activity compared to these similar compounds.

特性

IUPAC Name |

(1-acetyl-6-bromoindazol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-9(12)11(17-7(2)16)3-8(10)5-13-14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJHNMTKSEWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC(=C(C=C2C=N1)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。